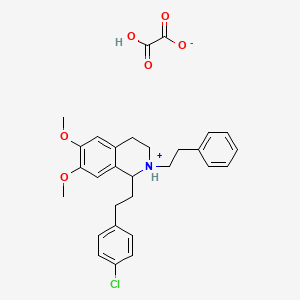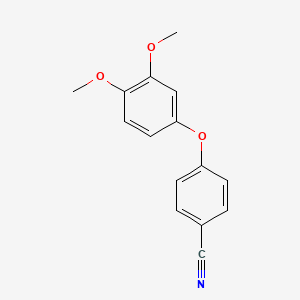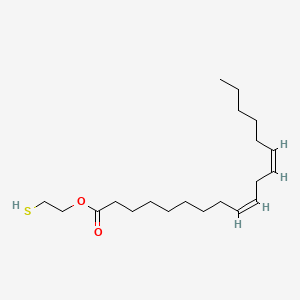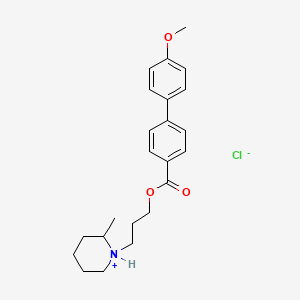
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester is a complex organic compound with a unique structure It belongs to the class of carbamates, which are derivatives of carbamic acid This compound is characterized by the presence of a carbamate group, a phenylmethoxy group, and a 3-(1-methylethyl)phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester typically involves the reaction of methyl carbamate with a phenylmethoxy thiol and a 3-(1-methylethyl)phenyl ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can result in the formation of various carbamate derivatives.
Scientific Research Applications
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use as a drug candidate or a pharmacological tool.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: This compound has a similar carbamate structure but lacks the phenylmethoxy and 3-(1-methylethyl)phenyl ester groups.
Carbamic acid, methyl-, 3-methylphenyl ester: This compound has a similar structure but with a 3-methylphenyl group instead of the 3-(1-methylethyl)phenyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a similar structure but with a 1-methylethyl group instead of the phenylmethoxy group.
Uniqueness
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester is unique due to the presence of both the phenylmethoxy and 3-(1-methylethyl)phenyl ester groups
Properties
CAS No. |
86627-72-7 |
|---|---|
Molecular Formula |
C18H21NO3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-methyl-N-phenylmethoxysulfanylcarbamate |
InChI |
InChI=1S/C18H21NO3S/c1-14(2)16-10-7-11-17(12-16)22-18(20)19(3)23-21-13-15-8-5-4-6-9-15/h4-12,14H,13H2,1-3H3 |
InChI Key |
NFWRALIJQVLAGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



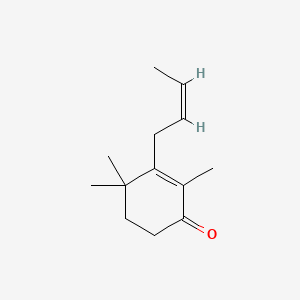

![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)
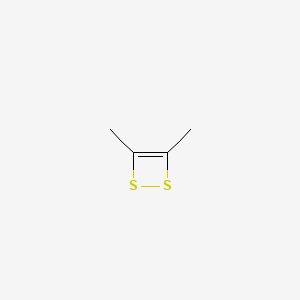
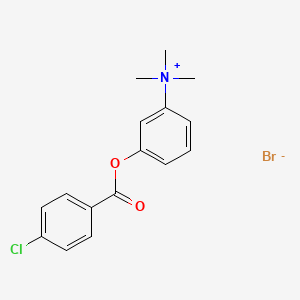
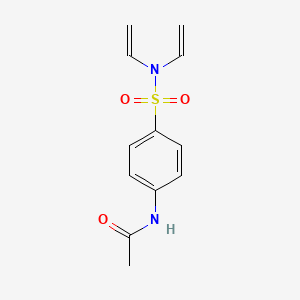
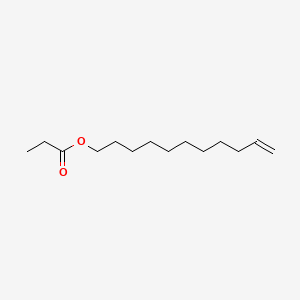
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)
